molecular formula C17H14BrClN2O4S B8292256 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester

3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester

Cat. No.: B8292256
M. Wt: 457.7 g/mol
InChI Key: KXNUCAPMFYBZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromopyridine sulfonyl group, a chloroindole moiety, and a propionic acid methyl ester group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester typically involves multiple steps, including the formation of the bromopyridine sulfonyl chloride and the chloroindole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chloroindole moiety may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-bromopyridine-3-sulfonyl)-5-chloro-1H-indol-3-yl]propionic acid methyl ester is unique due to its combination of a bromopyridine sulfonyl group and a chloroindole moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C17H14BrClN2O4S

Molecular Weight

457.7 g/mol

IUPAC Name

methyl 3-[1-(5-bromopyridin-3-yl)sulfonyl-5-chloroindol-3-yl]propanoate

InChI

InChI=1S/C17H14BrClN2O4S/c1-25-17(22)5-2-11-10-21(16-4-3-13(19)7-15(11)16)26(23,24)14-6-12(18)8-20-9-14/h3-4,6-10H,2,5H2,1H3

InChI Key

KXNUCAPMFYBZPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CN(C2=C1C=C(C=C2)Cl)S(=O)(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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